molecular formula C25H20F3N5OS B4374548 N~5~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

N~5~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4374548
M. Wt: 495.5 g/mol
InChI Key: MBJRFLNSGHHSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Introduction of the thienopyrazole moiety: This involves cyclization reactions using sulfur-containing reagents.

    Attachment of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under controlled conditions.

    Final coupling reactions: The carboxamide group is introduced through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions.

    Purification processes: Employing techniques such as recrystallization, chromatography, and distillation.

    Quality control: Ensuring the final product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

N~5~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: EDCI, DCC for amide bond formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N~5~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N5-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N~5~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(METHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
  • **N~5~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(CHLORO)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Uniqueness

The presence of the trifluoromethyl group in N5-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N5OS/c1-15-11-16(2)32(30-15)14-17-7-6-8-18(12-17)29-23(34)21-13-20-22(25(26,27)28)31-33(24(20)35-21)19-9-4-3-5-10-19/h3-13H,14H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJRFLNSGHHSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)NC(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~5~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.